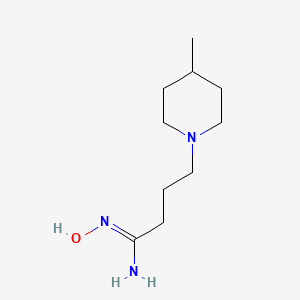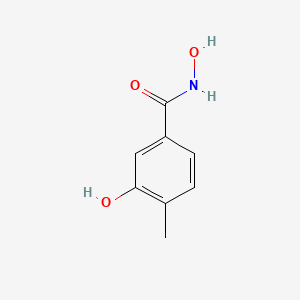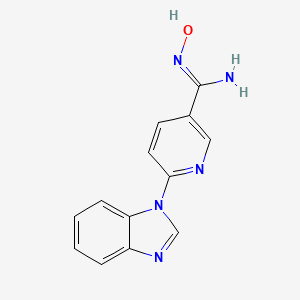
N-(3-hydroxypropyl)thiophene-2-sulfonamide
概要
説明
“N-(3-hydroxypropyl)thiophene-2-sulfonamide” is a derivative of thiophene sulfonamide . Thiophene sulfonamides are an important class of compounds that have been extensively used in the field of pharmacology due to their biological activities .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the thiophene molecule, which is a five-membered ring made up of one sulfur atom . The sulfonamide and thiophene moieties play a significant role in the biological activity of these compounds .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, are known to participate in various chemical reactions. For instance, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are some of the significant synthetic methods to thiophene derivatives .作用機序
The mechanism of action of N-(3-hydroxypropyl)thiophene-2-sulfonamide is not well understood. However, it is believed to act as a chelating agent due to the presence of the sulfonamide and hydroxyl groups. The compound can coordinate with metal ions and form stable complexes. The mechanism of action of the compound as a fluorescent probe is also not well understood. However, it is believed that the binding of the compound with copper ions results in the emission of fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been found to be non-toxic to living cells and can be used for the detection of metal ions in biological samples without affecting the viability of the cells.
実験室実験の利点と制限
The advantages of using N-(3-hydroxypropyl)thiophene-2-sulfonamide in lab experiments include its high selectivity for metal ions, its ability to form stable complexes with metal ions, and its non-toxicity to living cells. The limitations include the lack of understanding of its mechanism of action and the need for further studies to explore its potential applications in scientific research.
将来の方向性
The future directions for the research on N-(3-hydroxypropyl)thiophene-2-sulfonamide include the exploration of its potential applications in catalysis, sensing, and imaging. The compound can be used as a catalyst in various reactions due to its ability to coordinate with metal ions. It can also be used as a sensing material for the detection of other analytes in biological samples. The compound can be further modified to improve its selectivity and sensitivity for metal ions and other analytes. The use of this compound in imaging applications can also be explored due to its fluorescent properties. The compound can be used for the detection of metal ions and other analytes in living cells and tissues. Further studies are needed to understand the mechanism of action of the compound and to optimize its synthesis method for various applications.
Conclusion:
This compound is a promising compound that has potential applications in scientific research. Its synthesis method has been optimized, and its potential applications in metal-organic frameworks, sensing, and imaging have been explored. The compound has been found to be non-toxic to living cells and can be used for the detection of metal ions in biological samples. Further studies are needed to explore its potential applications in catalysis, sensing, and imaging, and to understand its mechanism of action.
科学的研究の応用
N-(3-hydroxypropyl)thiophene-2-sulfonamide has been found to have potential applications in scientific research. It has been used as a ligand in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. The MOFs containing this compound have been found to have high selectivity for carbon dioxide and other gases. The compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. It has been found to selectively bind with copper ions and can be used for the detection of copper in living cells.
Safety and Hazards
Thiophene-2-sulfonamide, the parent compound of “N-(3-hydroxypropyl)thiophene-2-sulfonamide”, is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
N-(3-hydroxypropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S2/c9-5-2-4-8-13(10,11)7-3-1-6-12-7/h1,3,6,8-9H,2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAKIBKZYCGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339357.png)





![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B3339405.png)
![2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one](/img/structure/B3339407.png)
![N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide](/img/structure/B3339414.png)

![2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid](/img/structure/B3339450.png)

amine](/img/structure/B3339462.png)
![[2-(Oxolan-2-ylmethoxy)phenyl]methanol](/img/structure/B3339463.png)